molecular formula C20H24ClN7O3 B2962670 1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-80-0

1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2962670
CAS RN: 923167-80-0
M. Wt: 445.91
InChI Key: QZCVWHLTXUTKNJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amino group, a methoxy group, and a purine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized for their potential neuroprotective and anti-neuroinflammatory properties . The synthesis of these compounds typically involves a series of reactions, including nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large number of atoms. The structure would be determined by the arrangement of these atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the methoxy group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an amino group could make the compound basic, while the methoxy group could make it somewhat polar .

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound “1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione”, but unfortunately, there does not appear to be readily available information specific to this compound.

However, based on the structure and functional groups present in the compound, we can infer potential applications by looking at similar compounds and their uses. For instance, compounds with triazino purine structures have been explored for their antiviral , antimicrobial , and anti-inflammatory properties . Additionally, triazole derivatives are known for their diverse pharmacological activities which include antifungal , anticancer , and neuroprotective effects .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, particularly if it shows promising biological activity. This could involve more detailed studies of its mechanism of action, as well as testing its effects in biological systems .

Mechanism of Action

Target of Action

It’s known that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Given the potential inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway , it can be inferred that the compound may influence pathways related to cellular stress responses, programmed cell death, and inflammation.

Result of Action

Based on the potential neuroprotective and anti-inflammatory properties , it can be inferred that the compound may help protect neurons from damage and reduce inflammation at the cellular level.

properties

IUPAC Name

1-[2-(3-chloro-4-methoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O3/c1-11-12(2)28-16-17(25(3)20(30)26(4)18(16)29)23-19(28)27(24-11)9-8-22-13-6-7-15(31-5)14(21)10-13/h6-7,10,12,22H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVWHLTXUTKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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